4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide
Description
The compound 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide is a benzamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an oxymethyl group to a benzamide scaffold. The 3-(trifluoromethyl)phenyl substituent at the amide nitrogen is a critical pharmacophore, often associated with enhanced metabolic stability and lipophilicity in medicinal chemistry . This structural motif aligns with research trends in developing bioactive molecules, as benzamide derivatives are frequently explored for antimicrobial, anticancer, and agrochemical applications .
Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3NO3/c1-24(2)14-18-5-3-8-21(22(18)32-24)31-15-16-9-11-17(12-10-16)23(30)29-20-7-4-6-19(13-20)25(26,27)28/h3-13H,14-15H2,1-2H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOJEVLJGZBIQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse scientific sources.
Chemical Structure and Synthesis
The molecular formula for this compound is , indicating the presence of a trifluoromethyl group and a benzamide moiety linked to a dihydrobenzofuran structure. The synthesis typically involves multi-step organic reactions that introduce various functional groups while maintaining the integrity of the core structure.
Synthetic Route
- Starting Material : The synthesis begins with 2,2-dimethyl-2,3-dihydrobenzofuran.
- Reagents : Common reagents include chloroacetic acid and thionyl chloride for functional group modifications.
- Conditions : Reactions are often performed under reflux conditions to facilitate the formation of the desired product.
Anticancer Properties
Research indicates that compounds related to dihydrobenzofuran have shown promising anticancer activity. A study evaluated various dihydrobenzofuran derivatives against a panel of 60 human tumor cell lines. Notably, certain derivatives exhibited significant cytotoxicity, particularly against leukemia and breast cancer cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| 2b | 10 | Breast |
| 2c | 20 | Leukemia |
| 2d | 15 | Lung |
The mechanism by which these compounds exert their anticancer effects often involves inhibition of tubulin polymerization. For instance, compound 2b inhibited mitosis at micromolar concentrations by interacting with the colchicine binding site on tubulin . This interaction disrupts microtubule formation, crucial for cell division.
Antimicrobial Activity
In addition to anticancer properties, benzamide derivatives have demonstrated antimicrobial activity. Studies show that certain structures exhibit strong effects against various bacterial strains, including Clostridium difficile and Neisseria gonorrhoeae, with minimum inhibitory concentrations (MICs) significantly lower than conventional antibiotics .
Table 2: Antimicrobial Activity Data
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 30 | Clostridium difficile | 0.003 |
| 31a | Neisseria gonorrhoeae | 0.03 |
Case Studies
- Study on Dihydrobenzofuran Lignans : A series of lignans derived from dihydrobenzofuran were evaluated for their anticancer properties. The study found that modifications to the side chains significantly impacted their activity against tumor cell lines .
- Antimicrobial Evaluation : Research on benzamide derivatives highlighted their effectiveness against resistant bacterial strains, showcasing their potential as new therapeutic agents in treating infections resistant to standard treatments .
Scientific Research Applications
Structural Characteristics
This compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and metabolic stability. The presence of the dihydrobenzofuran moiety is associated with various pharmacological effects, including anti-inflammatory and analgesic properties.
Antimicrobial Activity
Research indicates that compounds similar to 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the trifluoromethyl group demonstrate enhanced activity against both bacterial and fungal strains:
- Antibacterial Studies : Compounds were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, with some derivatives showing minimal inhibitory concentrations (MICs) as low as 6.25 µg/mL, indicating potential as future antituberculosis agents .
- Antifungal Activity : The same studies reported effectiveness against fungi such as Candida albicans and Penicillium chrysogenum, further highlighting the broad-spectrum antimicrobial potential of these compounds .
Drug Design and Synthesis
The synthesis of this compound involves complex organic reactions, often utilizing methodologies that incorporate both traditional and modern techniques in medicinal chemistry:
- Synthetic Pathways : Various synthetic routes have been explored to obtain derivatives of the compound, showcasing yields upwards of 94% in some cases . These methodologies often involve the use of solvents like ethanol and reagents such as dichloromethane for purification processes.
- Structure-Activity Relationship (SAR) : The incorporation of different substituents on the benzamide structure has been studied to optimize biological activity. The trifluoromethyl group has been identified as a crucial feature for enhancing antimicrobial efficacy .
Antimicrobial Screening
A detailed study involving a series of synthesized compounds demonstrated that several derivatives exhibited potent antimicrobial activities:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 6d | Mycobacterium smegmatis | 6.25 |
| 9c | Pseudomonas aeruginosa | 12.5 |
| 7a | Candida albicans | 25 |
These findings suggest a promising avenue for developing new antimicrobial agents based on the structural framework of the compound .
Toxicological Assessments
In vivo studies have been conducted to assess the safety profile of these compounds. Observations included monitoring acute toxic symptoms in animal models after administration of various doses, confirming that many derivatives exhibit acceptable safety margins while maintaining efficacy against targeted pathogens .
Comparison with Similar Compounds
N-(3-Trifluoromethylphenyl)-benzamide Derivatives
describes derivatives of 2-hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide, synthesized via hydrazide intermediates. These compounds were characterized using FTIR, NMR, and mass spectrometry, highlighting their structural diversity. Unlike the target compound, which incorporates a dihydrobenzofuran group, these derivatives focus on hydroxyl or hydrazone substituents.
2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide ()
This compound (ChemSpider ID: 899755-34-1) shares the N-(3-(trifluoromethyl)phenyl) group but replaces the benzamide with an acetamide scaffold. The addition of a sulfanyl-linked benzofuropyrimidin ring introduces heterocyclic complexity, which may enhance interactions with enzymatic targets. The dihydrobenzofuran moiety here is fused with a pyrimidine ring, contrasting with the simpler dihydrobenzofuran-oxymethyl group in the target compound. Such structural variations could influence solubility and bioavailability .
Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
Listed in as a pesticide, flutolanil demonstrates the agrochemical relevance of trifluoromethylbenzamides. Its isopropoxy phenyl group differs from the target compound’s dihydrobenzofuran-oxymethyl substituent. The absence of the dihydrobenzofuran ring in flutolanil may reduce environmental persistence, a key consideration in pesticide design .
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide ()
This fluorinated benzamide derivative features a dihydrothienylidene ring instead of dihydrobenzofuran. Single-crystal X-ray data (R factor = 0.034) confirm a planar amide linkage, suggesting strong intermolecular interactions.
Substituent Effects
- Trifluoromethylphenyl Group : Common across all compared compounds, this group enhances metabolic stability and hydrophobic interactions.
- Dihydrobenzofuran vs.
Comparative Data Table
Q & A
Q. Q: What are the recommended synthetic routes for preparing 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-(trifluoromethyl)phenyl)benzamide, and how can reaction yields be optimized?
A: The compound’s synthesis involves multi-step protocols, including:
- Benzofuran Core Formation : Use NaH in THF to generate benzofuran intermediates via [3,3]-sigmatropic rearrangements (e.g., 2,2-dimethyl-2,3-dihydrobenzofuran derivatives) .
- Oxy-Methylation : Introduce the oxy-methyl group using O-benzyl hydroxylamine and pivaloyl chloride under anhydrous conditions, followed by deprotection .
- Amide Coupling : React with 3-(trifluoromethyl)aniline via Schlenk techniques or trichloroisocyanuric acid (TCICA)-mediated coupling in acetonitrile .
Optimization Tips : - Control moisture (use molecular sieves), optimize equivalents of coupling reagents (e.g., TCICA at 1.2–1.5 equiv), and monitor reaction progress via TLC or HPLC .
Advanced Structural Confirmation
Q. Q: How can researchers resolve discrepancies in NMR data between synthetic batches of this compound?
A: Contradictions in / NMR signals may arise from:
- Conformational Isomerism : The 2,3-dihydrobenzofuran moiety can adopt multiple conformations. Use variable-temperature NMR (VT-NMR) to identify dynamic equilibria .
- Impurity Peaks : Trace solvents (e.g., acetonitrile) or unreacted intermediates may persist. Purify via preparative HPLC (C18 column, gradient elution with MeCN/HO) and validate with high-resolution mass spectrometry (HRMS) .
Biological Activity Profiling
Q. Q: What methodologies are suitable for evaluating the biological activity of this benzamide derivative in kinase inhibition assays?
A: Key steps include:
- Target Selection : Prioritize kinases with structural homology to the trifluoromethylphenyl-binding pocket (e.g., tyrosine kinases).
- Assay Design :
- Use fluorescence polarization (FP) assays with ATP-competitive probes.
- Validate inhibitory activity via IC determination (dose-response curves, 0.1–100 µM range) .
- Control Experiments : Include staurosporine (broad kinase inhibitor) and DMSO controls to assess specificity .
Computational Modeling
Q. Q: How can computational studies predict the binding affinity of this compound to protein targets?
A:
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions between the benzamide’s trifluoromethyl group and hydrophobic kinase pockets .
- MD Simulations : Run 100 ns molecular dynamics (GROMACS) to assess binding stability. Focus on RMSD fluctuations <2 Å for the ligand-protein complex .
- QSAR Analysis : Corrogate substituent effects (e.g., benzofuran methyl groups) with inhibitory potency using Hammett or Craig plots .
Handling Synthetic Challenges
Q. Q: What strategies mitigate low yields during the final amide coupling step?
A: Common issues and solutions:
- Poor Nucleophilicity of 3-(Trifluoromethyl)aniline : Activate with Hünig’s base (DIPEA) or use pre-formed acyl chloride intermediates .
- Side Reactions : Competing hydrolysis of the benzofuran-oxy-methyl group can occur. Use anhydrous solvents (e.g., CHCl) and maintain inert atmosphere .
- Scale-Up : For >100 mmol batches, employ flow chemistry to enhance mixing and heat transfer .
Analytical Method Development
Q. Q: How can researchers validate the purity of this compound for in vivo studies?
A:
- HPLC-DAD : Use a C18 column (5 µm, 4.6 × 250 mm) with 0.1% TFA in HO/MeCN (gradient: 30%→95% MeCN over 25 min). Purity criteria: ≥98% by area .
- Elemental Analysis : Confirm C, H, N, F content within ±0.4% of theoretical values .
- Chiral Purity : If applicable, use chiral stationary phases (e.g., Chiralpak AD-H) to rule out racemization .
Structure-Activity Relationship (SAR) Studies
Q. Q: Which structural modifications of this compound are most likely to enhance selectivity for cancer-related targets?
A: Prioritize:
- Benzofuran Substituents : Replace 2,2-dimethyl groups with bulkier tert-butyl to enhance hydrophobic interactions .
- Trifluoromethyl Position : Test meta vs. para substitution on the phenyl ring to alter steric and electronic profiles .
- Amide Linker : Replace benzamide with sulfonamide for improved solubility and binding entropy .
Contradictory Biological Data
Q. Q: How should researchers address conflicting IC50_{50}50 values reported in different assays?
A: Potential causes and resolutions:
- Assay Conditions : Compare buffer pH (e.g., Tris vs. HEPES) and ATP concentrations (1 mM vs. 10 µM). Standardize protocols .
- Protein Constructs : Full-length kinases vs. catalytic domains may yield divergent results. Use consistent constructs .
- Data Normalization : Re-analyze raw data with nonlinear regression (e.g., GraphPad Prism) to minimize fitting errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
